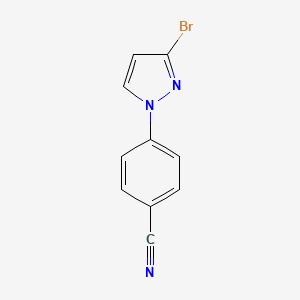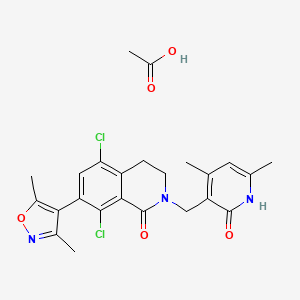![molecular formula C10H21NO3 B1485511 trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol CAS No. 2166408-19-9](/img/structure/B1485511.png)
trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol, also known as trans-BHAC, is an organosilicon compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble compound with a molecular weight of 202.3 g/mol and a melting point of approximately 140°C. Trans-BHAC is a cyclic amine compound that is composed of two hydroxyl groups and two amino groups. Due to its unique structure, trans-BHAC has a number of advantages over other compounds, including its high solubility in water and its low toxicity.
Applications De Recherche Scientifique
Structural Studies and Synthesis
Eight-Membered Hydrogen-Bonded Rings
In the realm of organic synthesis, trans-2-[bis(2-hydroxypropyl)amino]cyclobutan-1-ol derivatives have been explored for their capacity to form eight-membered hydrogen-bonded rings. This is particularly evident in bis(cyclobutane) beta-dipeptides, which demonstrate a preference for forming these rings over six-membered alternatives in certain diastereomers (Torres et al., 2009).
Structural Rigidity in Molecules
The compound has been utilized in the synthesis of beta-peptides, showcasing the cyclobutane ring's role as a structure-promoting unit. This is evident in studies where NMR structural analysis and DFT theoretical calculations have highlighted the formation of strong intramolecular hydrogen bonds, leading to highly rigid molecular structures (Izquierdo et al., 2005).
Intramolecular Amination
The compound's derivatives have been studied for their potential in intramolecular amination processes. This involves the amination of intermediate cyclobutyl or cyclopropylmethyl carbenium ions, with the outcomes being influenced by various factors like the solvent used and ionization conditions (Skvorcova et al., 2017).
Supramolecular Chemistry
- Formation of Supramolecular Complexes: In supramolecular chemistry, derivatives of trans-2-[bis(2-hydroxypropyl)amino]cyclobutan-1-ol have been used in synthesizing dyads and triads. These complexes demonstrate the compound's versatile coordination behavior in forming structures with different metal precursors (Strabler et al., 2013).
Polymer Chemistry
- Copolyesters with Photoreactive Units: The compound has found application in the synthesis of copolyesters that include photoreactive cyclobutane units in their main chain. These materials have been characterized using fast-atom bombardment mass spectrometry, affirming their structural integrity and potential for various applications (Montaudo et al., 1989).
Biomedical Applications
- Scaffolds for Biomedical Purposes: Research has been conducted on using cyclobutane-containing scaffolds, derived from compounds like trans-2-[bis(2-hydroxypropyl)amino]cyclobutan-1-ol, as intermediates in the stereoselective synthesis of materials for biomedical applications. These include surfactants, gelators, and metal cation ligands (Illa et al., 2019).
Material Science
- Ring-Opening Metathesis Polymerizations: The compound has been investigated in the context of ring-opening metathesis polymerizations. This research is significant for the synthesis of polybutadienes with specific functionalities, which are important in material science (Perrott & Novak, 1996).
Mécanisme D'action
Target of Action
Trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol is a highly specialized chemical compound with a unique molecular structure . It serves as a crucial building block in the synthesis of innovative drug candidates, potentially addressing a wide spectrum of health conditions
Mode of Action
The mode of action of Trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol involves its interaction with its targets, leading to changes that contribute to its therapeutic effects . Its unique structural features allow for the development of targeted therapies with enhanced efficacy and specificity .
Biochemical Pathways
Trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol may affect various biochemical pathways due to its versatile nature . .
Pharmacokinetics
The pharmacokinetics of Trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial in understanding its bioavailability . .
Result of Action
The molecular and cellular effects of Trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol’s action would be a result of its interaction with its targets and the subsequent changes . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol . .
Propriétés
IUPAC Name |
(1R,2R)-2-[bis(2-hydroxypropyl)amino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-7(12)5-11(6-8(2)13)9-3-4-10(9)14/h7-10,12-14H,3-6H2,1-2H3/t7?,8?,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFLLPWPAUJDIY-YDYPAMBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(C)O)C1CCC1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN(CC(C)O)[C@@H]1CC[C@H]1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485429.png)





![3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485438.png)
![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485439.png)
![4-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485440.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485441.png)
![methyl({[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1485443.png)
![methyl({1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1485447.png)
![1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485448.png)
![5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1485450.png)